
4-Chloro-5-methoxypyridin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-methoxypyridin-3-OL is a chemical compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxypyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-OL. This reaction typically requires the use of chlorine or sulfuryl chloride as the chlorinating agent . The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
化学反応の分析
Types of Reactions
4-Chloro-5-methoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to 4-chloro-5-methoxypyridin-3-amine.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 4-Chloro-5-methoxypyridin-3-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-Chloro-5-methoxypyridin-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-5-methoxypyridin-3-OL involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Chloro-5-methoxypyridin-3-amine: Similar in structure but with an amine group instead of a hydroxyl group.
3-Chloro-5-methoxypyridine: Lacks the hydroxyl group present in 4-Chloro-5-methoxypyridin-3-OL.
2-Chloro-5-methoxypyridine: Chlorine atom is positioned differently on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
4-chloro-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO2/c1-10-5-3-8-2-4(9)6(5)7/h2-3,9H,1H3 |
InChIキー |
ODOPDTWAMUIJRW-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CN=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


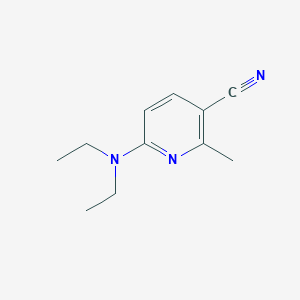


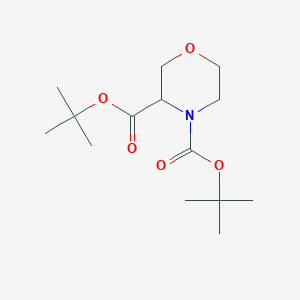
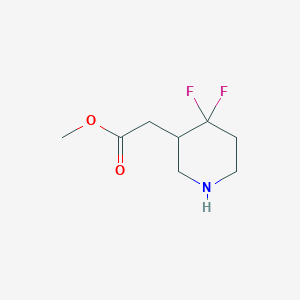

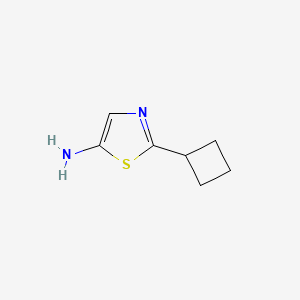

![2-Methyl-3-(methylthio)-4-(4-nitrophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810147.png)
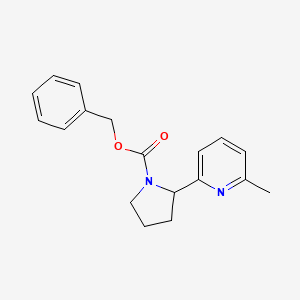

![7-Chloro-5-nitrobenzo[d]oxazole](/img/structure/B11810163.png)
![2-Methyl-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810169.png)
![2-amino-1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810180.png)
